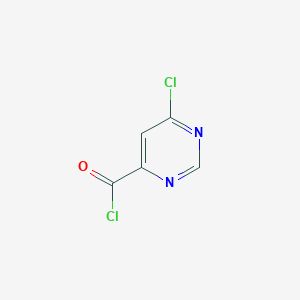

4-Chlorcarbonyl-6-chlorpyrimidin

Übersicht

Beschreibung

6-Chloropyrimidine-4-carbonyl chloride is a heterocyclic compound that consists of a pyrimidine ring with a carbonyl chloride and a chlorine atom at the 4 and 6 positions, respectively. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Wissenschaftliche Forschungsanwendungen

6-Chloropyrimidine-4-carbonyl chloride is used extensively in scientific research due to its versatility:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are crucial in medicinal chemistry.

Biology: The compound is used in the synthesis of nucleoside analogs, which are important in the study of DNA and RNA functions.

Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

Industry: The compound is used in the production of agrochemicals and dyes.

Wirkmechanismus

Target of Action

6-Chloropyrimidine-4-carbonyl chloride is a derivative of pyrimidines, which are aromatic heterocyclic compounds known to display a range of pharmacological effects . Pyrimidines have been found to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

It is known that pyrimidines, in general, exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . The substitution of –OH moieties with chlorine in pyrimidines has been found to result in significant inhibitory activity .

Biochemical Pathways

Given the known anti-inflammatory effects of pyrimidines, it can be inferred that the compound may affect pathways related to inflammation and immune response .

Result of Action

Based on the known effects of pyrimidines, it can be inferred that the compound may exhibit anti-inflammatory effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrimidine-4-carbonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of ethyl 6-chloropyrimidine-4-carboxylate with thionyl chloride, which results in the formation of 6-Chloropyrimidine-4-carbonyl chloride . The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of 6-Chloropyrimidine-4-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloropyrimidine-4-carbonyl chloride undergoes various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles such as amines, alcohols, and thiols.

Acylation: The compound can act as an acylating agent, reacting with alcohols to form esters.

Condensation Reactions: It can participate in condensation reactions with various nucleophiles to form more complex heterocyclic structures.

Major Products Formed: The major products formed from these reactions include amides, esters, and substituted pyrimidine derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries.

Vergleich Mit ähnlichen Verbindungen

4-Chloropyrimidine: Similar in structure but lacks the carbonyl chloride group.

6-Bromopyrimidine-4-carbonyl chloride: Similar but with a bromine atom instead of chlorine at the 6 position.

2-Chloropyrimidine-4-carbonyl chloride: Chlorine atom at the 2 position instead of the 6 position.

Uniqueness: 6-Chloropyrimidine-4-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the pyrimidine ring. This dual functionality makes it highly reactive and versatile in various chemical syntheses, distinguishing it from other similar compounds .

Biologische Aktivität

6-Chloropyrimidine-4-carbonyl chloride is a chlorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting different diseases. This article explores the biological activities associated with 6-Chloropyrimidine-4-carbonyl chloride, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

6-Chloropyrimidine-4-carbonyl chloride has the molecular formula and is characterized by:

- Molecular Weight : 179.99 g/mol

- Melting Point : Information on melting point is not uniformly reported but typically falls within a range for similar compounds.

- Solubility : Generally soluble in organic solvents such as dichloromethane and ether.

Biological Activity Overview

The biological activity of 6-Chloropyrimidine-4-carbonyl chloride is primarily linked to its role as an intermediate in the synthesis of various pharmacologically active compounds. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 6-Chloropyrimidine-4-carbonyl chloride, exhibit varying degrees of antibacterial and antifungal activities. For example, a study identified related pyrimidine compounds with significant activity against Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 6.5 μg/mL .

Anticancer Properties

A notable aspect of 6-Chloropyrimidine-4-carbonyl chloride is its potential in cancer therapy. Compounds derived from this chlorinated pyrimidine have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For instance, certain derivatives have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR) phosphorylation and induce apoptosis in cancer cells expressing mutant EGFR variants .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds derived from 6-Chloropyrimidine-4-carbonyl chloride. A study detailed various modifications on the pyrimidine core, revealing that specific substitutions significantly enhance activity against targets such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) .

Table 1: Structure-Activity Relationship Analysis

| Compound | Substituent | IC50 (nM) | Biological Activity |

|---|---|---|---|

| Compound 1 | Cyclopropylmethylamide | 72 | NAPE-PLD Inhibition |

| Compound 2 | Phenylpiperidine | 150 | Moderate Anticancer Activity |

| Compound 3 | Hydroxypyrrolidine | 85 | Enhanced Antibacterial Activity |

Case Studies

Several case studies highlight the efficacy of derivatives formed from 6-Chloropyrimidine-4-carbonyl chloride:

- Inhibition of EGFR Mutants : A derivative demonstrated IC50 values of 5.51 nM against EGFR-L858R/T790M/C797S mutants, indicating strong potential for targeted cancer therapy .

- Antiproliferative Effects : In vitro studies on non-small cell lung cancer (NSCLC) cell lines showed that compounds derived from this chlorinated pyrimidine could significantly inhibit cell proliferation and induce cell cycle arrest at the G2/M phase .

- SIRT1 Activation : Some studies have explored how derivatives can activate SIRT1, a protein involved in cellular stress responses and longevity, suggesting additional therapeutic avenues for age-related diseases .

Eigenschaften

IUPAC Name |

6-chloropyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-4-1-3(5(7)10)8-2-9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJZIXITZFFSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593614 | |

| Record name | 6-Chloropyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263270-52-6 | |

| Record name | 6-Chloropyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.